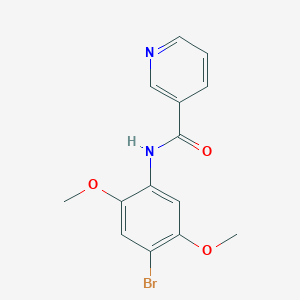
N-1,3-benzodioxol-5-yl-2-(2,3-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acetamide derivatives, including those similar to N-1,3-benzodioxol-5-yl-2-(2,3-dimethylphenoxy)acetamide, typically involves the reaction of appropriate phenylamine derivatives with acyl chlorides or anhydrides in the presence of a base. While specific synthesis details for this compound are scarce, the general approach for creating acetamide derivatives is well-documented. For example, a method described involves the preparation of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides as important intermediates for further chemical transformations, showcasing the diversity of synthetic routes available for such compounds (Raju, 2008).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of a carbonyl group (C=O) linked to an amine (NH2-), which significantly influences the compound's chemical behavior and reactivity. The structural analyses often include NMR, FTIR, and MS spectroscopy, providing detailed information on the molecular geometry, electronic distribution, and functional groups' presence. Although the exact structure of this compound is not detailed, studies on similar compounds utilize these analytical techniques to confirm their structural integrity and purity (Duran & Canbaz, 2013).
Chemical Reactions and Properties
Acetamide derivatives participate in a variety of chemical reactions, leveraging their amide functionality. These reactions can include nucleophilic substitution, amidation, and hydrolysis, depending on the surrounding chemical environment and the presence of catalysts. The chemical properties of these compounds are influenced by the electron-donating or withdrawing nature of the substituents attached to the phenyl ring, affecting their reactivity and stability. For instance, the synthesis and evaluation of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides reveal insights into their reactivity and potential for generating novel compounds with specific properties (Ahmad et al., 2012).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting point, solubility, and crystallinity, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, specifically the interactions between functional groups and the overall molecular geometry. Studies on related compounds, such as the benzopyran-based derivatives, provide valuable data on their physical characteristics, aiding in the development of compounds with desirable physical properties for specific applications (Yoon, Yoo, & Shin, 1998).
作用機序
While the specific mechanism of action for “N-1,3-benzodioxol-5-yl-2-(2,3-dimethylphenoxy)acetamide” is not explicitly mentioned in the search results, related compounds have been studied for their anticancer activity . For instance, some indole-based compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-4-3-5-14(12(11)2)20-9-17(19)18-13-6-7-15-16(8-13)22-10-21-15/h3-8H,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHPWBXNSATUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)
![4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601892.png)
![N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide](/img/structure/B5601898.png)
![4-chloro-N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5601902.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)
![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)
![N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5601915.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(3-pyridinyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5601923.png)
![2-benzyl-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5601927.png)
![1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one](/img/structure/B5601934.png)


![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)
